molecular formula C6H7NO3 B1444964 2-[(Prop-2-yn-1-yl)carbamoyl]acetic acid CAS No. 1249030-90-7

2-[(Prop-2-yn-1-yl)carbamoyl]acetic acid

Cat. No.: B1444964
CAS No.: 1249030-90-7
M. Wt: 141.12 g/mol
InChI Key: HSXLJRBCTYRAMJ-UHFFFAOYSA-N
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Description

2-[(Prop-2-yn-1-yl)carbamoyl]acetic acid is an organic compound with the molecular formula C6H7NO3 and a molecular weight of 141.13 g/mol . This compound is known for its unique structure, which includes a prop-2-yn-1-yl group attached to a carbamoyl moiety, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Prop-2-yn-1-yl)carbamoyl]acetic acid typically involves the reaction of propargylamine with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-[(Prop-2-yn-1-yl)carbamoyl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

2-[(Prop-2-yn-1-yl)carbamoyl]acetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(Prop-2-yn-1-yl)carbamoyl]acetic acid involves its interaction with specific molecular targets and pathways. The prop-2-yn-1-yl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in changes in cellular processes and functions .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Carboxymethyl)(prop-2-yn-1-yl)amino]acetic acid hydrochloride
  • Propargyl compounds with similar structural features

Uniqueness

2-[(Prop-2-yn-1-yl)carbamoyl]acetic acid is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

3-oxo-3-(prop-2-ynylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c1-2-3-7-5(8)4-6(9)10/h1H,3-4H2,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSXLJRBCTYRAMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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